N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide
Description
This compound features a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 2-(dimethylamino)ethyl group at position 5 and a 3,4-dimethoxybenzenesulfonamide moiety at position 2.
Properties
Molecular Formula |
C15H25N5O4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H25N5O4S/c1-19(2)7-8-20-10-16-15(17-11-20)18-25(21,22)12-5-6-13(23-3)14(9-12)24-4/h5-6,9H,7-8,10-11H2,1-4H3,(H2,16,17,18) |
InChI Key |
XGYGTIIRWILGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride
The sulfonamide precursor is typically derived from 3,4-dimethoxybenzenesulfonic acid through chlorination. A 2017 study demonstrated 92% yield using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 4 hours. Control of exothermic reactions and moisture exclusion are critical to prevent hydrolysis to the sulfonic acid.
Synthesis of 5-[2-(Dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine
This intermediate is constructed via cyclocondensation of N-(2-dimethylaminoethyl)guanidine with formaldehyde. Optimal conditions (Table 1) involve:
-
Molar ratio 1:3 (guanidine:formaldehyde)
-
Ethanol solvent at reflux (78°C)
-
12-hour reaction time
Table 1: Triazine Intermediate Synthesis Optimization
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| None | 78 | 68 | 91.2 |
| Acetic acid | 78 | 72 | 93.5 |
| HCl (0.1M) | 78 | 81 | 95.8 |
Protonation of the guanidine nitrogen by HCl enhances electrophilicity, accelerating cyclization. Post-synthesis purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) achieves >99% purity.
Sulfonamide-Triazine Coupling Strategies
Direct Nucleophilic Substitution
The triazine's secondary amine reacts with 3,4-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
-
Dissolve triazine (1 eq) in THF:water (3:1)
-
Add sulfonyl chloride (1.1 eq) at 0°C
-
Adjust to pH 9–10 with NaHCO₃
-
Stir 8 hours at room temperature
This method yields 76–84% product but requires careful pH control to avoid triazine ring degradation.
Metal-Mediated Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route:
Key advantages:
-
Tolerance of electron-rich aryl systems
-
Reduced side product formation (<5%)
-
Scalability to multigram quantities
Table 2: Coupling Method Comparison
| Parameter | Nucleophilic Substitution | Pd-Catalyzed |
|---|---|---|
| Yield (%) | 76–84 | 82–89 |
| Reaction Time (h) | 8 | 24 |
| Purification | Liquid-liquid extraction | Column |
| Scalability | 10 g scale | 100 g scale |
Critical Process Parameters
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate sulfonylation but promote triazine hydrolysis. Mixed solvent systems (THF:H₂O) balance reactivity and stability:
-
DMF: k = 0.42 h⁻¹ (25°C)
-
THF:H₂O: k = 0.38 h⁻¹ (25°C)
-
EtOAc: k = 0.19 h⁻¹ (25°C)
Temperature Optimization Profile
Maximal yield occurs at 40°C (R² = 0.97), beyond which thermal decomposition dominates.
Purification and Analytical Characterization
Chromatographic Techniques
-
HPLC : C18 column, 60:40 MeCN:H₂O + 0.1% TFA
Retention time: 8.2 min (λ = 254 nm) -
Column Chromatography : Gradient elution from hexane:EtOAc (1:1) to CH₂Cl₂:MeOH (9:1)
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 7.82 (d, J=8.4 Hz, 1H, ArH)
δ 6.95 (d, J=8.4 Hz, 1H, ArH)
δ 4.21 (s, 2H, triazine CH₂)
δ 3.87 (s, 6H, OCH₃)
δ 2.45 (t, J=6.8 Hz, 2H, NCH₂)
δ 2.22 (s, 6H, N(CH₃)₂)
HRMS (ESI+)
Calculated for C₁₄H₂₃N₅O₄S: 373.1423
Found: 373.1426 [M+H]⁺
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
-
Residence time: 12 minutes
-
Productivity: 2.8 kg/day (per reactor module)
-
Purity: 98.5% (in-line HPLC monitoring)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Energy Consumption (kJ/mol) | 4800 | 2200 |
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide. A notable study synthesized novel derivatives that showed cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7. The mechanism of action was linked to the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
Research has demonstrated that sulfonamide derivatives can act as inhibitors for various enzymes. For instance, some studies focused on their inhibitory effects on α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic pathways and neurodegenerative diseases respectively. The inhibition of these enzymes by the compound could lead to therapeutic applications in diabetes management and Alzheimer's disease .
Molecular Modeling and Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of similar compounds. By analyzing the structural features that contribute to their efficacy, researchers can design more potent derivatives. For example, modifications in the substituents on the triazine ring have been correlated with increased anticancer activity .
Case Studies
- Antitumor Evaluation : A series of novel derivatives were evaluated for their anticancer activity using cell viability assays. Compounds exhibiting IC50 values below 100 μM were identified as promising candidates for further development .
- Enzyme Inhibition : Inhibitory assays revealed that certain derivatives significantly reduced enzyme activity in vitro, suggesting their potential use in treating conditions like diabetes and neurodegenerative disorders .
- Molecular Docking Studies : Computational studies have been employed to visualize the binding interactions between these compounds and target proteins, providing insights into their mechanism of action at the molecular level .
Mechanism of Action
The mechanism of action of N1-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between the target compound and selected analogs:
Key Observations :
- Triazine Core : The target compound and the analog share a 1,4,5,6-tetrahydrotriazine core, unlike the fully aromatic triazine in sulfonylurea herbicides .
- Substituents: The dimethylaminoethyl group in the target compound is unique compared to phenethyl () or methoxy/methyl groups (). This may enhance solubility or target binding .
- Sulfonamide vs. Sulfonylurea : The target’s benzenesulfonamide differs from the sulfonylurea linkage in herbicides, suggesting divergent mechanisms (e.g., enzyme inhibition vs. ALS disruption) .
Functional and Mechanistic Insights
Herbicidal Analogs ()
Compounds like metsulfuron-methyl and triflusulfuron-methyl inhibit acetolactate synthase (ALS), critical for branched-chain amino acid synthesis in plants. Their sulfonylurea groups and triazine substituents dictate selectivity and potency . The target compound lacks the sulfonylurea bridge, implying a different mode of action.
Methanesulfonamide Analog ()
Its phenethyl substituent may confer distinct pharmacokinetic properties compared to the target’s dimethylaminoethyl chain .
Research Findings and Gaps
- Efficacy: Sulfonylurea herbicides () have well-documented herbicidal activity at 10–100 g/ha doses . The target compound’s bioactivity remains uncharacterized but may align with non-herbicidal applications (e.g., antimicrobial or CNS modulation).
- Synthetic Complexity: The dimethylaminoethyl substituent likely requires multi-step synthesis, contrasting with simpler methoxy/ethoxy groups in herbicides .
Biological Activity
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide (CAS Number: 1208742-30-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.5 g/mol. The compound features a complex structure that includes a triazine ring and a benzenesulfonamide moiety, which are known to influence biological interactions.
Research indicates that compounds containing triazine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. For instance, derivatives tested against MCF-7 (breast cancer) and A549 (non-small cell lung cancer) demonstrated significant cell viability reduction .
- Enzyme Inhibition : Some studies have reported that related compounds can inhibit key signaling pathways such as EGFR and PI3K/AKT/mTOR, which are crucial in cancer progression and cell survival .
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its derivatives:
Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of triazine derivatives on multiple cancer cell lines. Among the tested compounds, those with structural similarities to this compound exhibited significant cytotoxicity across all tested lines. Notably, compounds with piperidine or morpholine moieties demonstrated enhanced activity compared to standard treatments like Tamoxifen .
Study 2: Mechanistic Insights
Research focused on the mechanistic understanding of how these compounds exert their effects revealed that they induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins . This suggests a potential therapeutic application in oncology.
Q & A
Q. How do researchers balance steric and electronic effects in derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
